molecular formula C22H16ClF3N4O2 B11501935 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11501935
M. Wt: 460.8 g/mol
InChI Key: OHPFKKWYUHEAKQ-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical properties and applications. This compound is part of the benzotriazole family, which is widely recognized for its role in UV stabilization and protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Diazotization Reaction: This step involves the preparation of a diazonium salt from an aromatic amine. For instance, ortho-nitroaniline is treated with a mixture of sulfuric acid and water, followed by the addition of sodium nitrite at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as tert-octylphenol, in the presence of a base like sodium hydroxide. This reaction is carried out at low temperatures to form the azo compound.

    Reduction: The azo compound is reduced using a reducing agent like glucose in the presence of zinc powder and ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenolic hydroxyl group.

    Reduction: Reduction reactions often target the nitro groups present in the precursor molecules.

    Substitution: The benzotriazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and zinc powder are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents are employed under controlled conditions.

Major Products

The major products of these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, preventing the degradation of the material it is incorporated into. This mechanism involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation processes that convert the absorbed energy into heat .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P)
  • 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol (UV-PS)
  • 2-(2H-benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol (UV-234)
  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320)

Uniqueness

What sets 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide apart is its enhanced UV absorption capabilities and stability. The presence of the trifluoromethyl and chloro groups increases its effectiveness as a UV stabilizer compared to other benzotriazole derivatives .

Properties

Molecular Formula

C22H16ClF3N4O2

Molecular Weight

460.8 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H16ClF3N4O2/c1-13-6-9-20(19(10-13)30-28-17-4-2-3-5-18(17)29-30)32-12-21(31)27-14-7-8-16(23)15(11-14)22(24,25)26/h2-11H,12H2,1H3,(H,27,31)

InChI Key

OHPFKKWYUHEAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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